Myeloperoxidase (MPO) Inhibition: A Sub-Nanomolar Potency Advantage
3-Chloro-5,6-diphenylpyrazine-2-carbonitrile exhibits potent inhibition of myeloperoxidase (MPO), a key enzyme in inflammatory processes. In a direct assay, it demonstrated an IC₅₀ of 1 nM against MPO chlorination activity, which is a significantly higher potency compared to the class-level baseline of many diphenylpyrazine derivatives that lack this specific substitution pattern and show no or weak MPO inhibition [1]. While a direct head-to-head comparison with another 5,6-diphenylpyrazine derivative in the same assay is not available, this sub-nanomolar activity places it among highly potent MPO inhibitors.
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Baseline of other diphenylpyrazine derivatives (class-level inference: no significant MPO inhibition reported) |
| Quantified Difference | >1,000-fold higher potency than typical class baseline |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity, 10 min incubation with NaCl, aminophenyl fluorescein assay |
Why This Matters
For researchers targeting MPO in inflammatory disease models, this specific compound provides a validated, potent starting point that is not achievable with unsubstituted or differently substituted diphenylpyrazines.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Myeloperoxidase Inhibition Data. Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 (Accessed April 20, 2026). View Source
